molecular formula C17H13NO B8375175 1-(2-Phenylquinolin-7-yl)-ethanone

1-(2-Phenylquinolin-7-yl)-ethanone

Cat. No. B8375175
M. Wt: 247.29 g/mol
InChI Key: WXQQALSTBHDAAD-UHFFFAOYSA-N
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Patent
US07566721B2

Procedure details

Into the CH2Cl2 (5 ml) solution of 1-(2-phenylquinolin-7-yl)-ethanol (236 mg, 0.947 mmol) was added PCC (408 mg, 2 eq.) under N2 at rt. After stirring for 18 h at rt, the reaction mixture was filtered through a silica pad and washed with EtOAc. After removing solvent, the title compound was obtained as brown oil. 1H NMR (CDCl3, 400 MHz): δ=2.78 (s, 3H), 7.48-7.58 (m, 3H), 7.87-7.89 (d, 1H, J=8.4 Hz), 7.96-7.98 (d, 1H, J=8.8 Hz), 8.09-8.12 (dd, 1H, J=1.6 & 8.4 Hz), 8.17-8.19 (m, 2H), 8.24-8.26 (d, 1H, J=8.8 Hz), 8.75 (s, 1H). MS (ES+): 248.3 [MH+]. HPLC: tR=3.6 min (MicromassZQ, polar—5 min).
Quantity
236 mg
Type
reactant
Reaction Step One
Name
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][C:11]([CH:17]([OH:19])[CH3:18])=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C=C[NH+]=CC=1.[O-][Cr](Cl)(=O)=O>C(Cl)Cl>[C:1]1([C:7]2[CH:16]=[CH:15][C:14]3[C:9](=[CH:10][C:11]([C:17](=[O:19])[CH3:18])=[CH:12][CH:13]=3)[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
236 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NC2=CC(=CC=C2C=C1)C(C)O
Name
Quantity
408 mg
Type
reactant
Smiles
C=1C=C[NH+]=CC1.[O-][Cr](=O)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 18 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a silica pad
WASH
Type
WASH
Details
washed with EtOAc
CUSTOM
Type
CUSTOM
Details
After removing solvent

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC2=CC(=CC=C2C=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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